1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Medicinal Chemistry Chemical Procurement Lead Optimization

This bis-sulfonylated 1,4-diazepane combines a conformationally restricted cyclohexylsulfonyl group with a 1-methylpyrazole-4-sulfonyl moiety, creating a unique sp³-rich electrostatic and steric profile (Fsp³ ~0.73–0.80) that differs substantially from flat aryl-substituted analogs. Ideal for head-to-head ADME/SPR panels against tosyl or benzylsulfonyl derivatives to empirically determine the impact of cyclohexyl vs. aryl substitution on LogD, solubility, microsomal stability, and permeability. The 1-methylpyrazole ring offers derivatization handles at C-3 and C-5 for focused library generation. Inquire for bulk or custom synthesis.

Molecular Formula C15H26N4O4S2
Molecular Weight 390.52
CAS No. 2034489-49-9
Cat. No. B2450576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
CAS2034489-49-9
Molecular FormulaC15H26N4O4S2
Molecular Weight390.52
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CCCCC3
InChIInChI=1S/C15H26N4O4S2/c1-17-13-15(12-16-17)25(22,23)19-9-5-8-18(10-11-19)24(20,21)14-6-3-2-4-7-14/h12-14H,2-11H2,1H3
InChIKeySOYBPTPARHVFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 2034489-49-9): A Bis-Sulfonyl Homopiperazine Scaffold Overview


1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic, bis-sulfonylated 1,4-diazepane (homopiperazine) derivative with the molecular formula C₁₅H₂₆N₄O₄S₂ and a molecular weight of 390.5 g/mol . Its structure features a seven-membered diazepane ring symmetrically substituted with a cyclohexylsulfonyl group on one nitrogen and a 1-methyl-1H-pyrazol-4-ylsulfonyl group on the other [1]. This compound belongs to a broader class of sulfonamide-containing heterocycles that have been investigated in patent literature for therapeutic applications including RORγt inhibition and metabolic disorder treatment [2], though no target-specific biological activity data have been published in peer-reviewed literature for this precise compound.

Why 1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Cannot Be Replaced by a Generic In-Class Analog


Within the bis-sulfonyl 1,4-diazepane family, the N-substituent identity governs steric bulk, lipophilicity, and hydrogen-bond acceptor capacity, parameters that critically influence target binding and pharmacokinetics. The target compound combines a conformationally restricted cyclohexylsulfonyl group (sp³-rich, calculated LogP contributor) with a 1-methylpyrazole-4-sulfonyl moiety, creating a specific electrostatic and steric profile that differs substantially from analogs bearing smaller alkyl (e.g., ethyl), planar aryl (e.g., tosyl, benzylsulfonyl), or differently substituted pyrazole groups [1]. In related 1,4-diazepane SAR studies, ring expansion from piperazine to homopiperazine and sulfonamide N-substitution have been shown to alter sigma receptor affinity and selectivity by orders of magnitude [2], demonstrating that even ostensibly minor substituent changes can produce functionally non-interchangeable compounds. Without direct experimental confirmation, simple substitution based on scaffold similarity alone risks introducing uncharacterized changes in potency, selectivity, or ADME properties.

Quantitative Differentiation Evidence for 1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane


Molecular Weight and Heavy Atom Count Differentiation vs. Ethyl and Benzyl Sulfonyl Analogs

The target compound (MW 390.5 g/mol) is differentiated from its closest purchasable analogs by its distinct molecular weight, reflecting the cyclohexyl substituent. The ethyl sulfonyl analog (1-(ethanesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane) has an estimated MW of approximately 348.4 g/mol, while the benzyl sulfonyl analog (1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane) has an estimated MW of approximately 410.5 g/mol . This MW gradient corresponds to differences in heavy atom count (26 for the cyclohexyl target vs. 22 for ethyl and 28 for benzyl), directly impacting predicted LogP, polar surface area, and ligand efficiency metrics used in fragment-based and HTS triage [1].

Medicinal Chemistry Chemical Procurement Lead Optimization

Calculated Lipophilicity (LogP) Differentiation: Cyclohexyl vs. Aryl Sulfonyl Substituents

The cyclohexylsulfonyl group imparts a fundamentally different lipophilicity profile compared to planar aryl sulfonyl substituents. For the closely related 1-(cyclohexylsulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, the calculated LogP is 1.4 [1]. The target compound, with its N-methylpyrazole (vs. 3,5-dimethylpyrazole), is expected to have a slightly lower LogP (estimated ~1.0–1.3). In contrast, the benzylsulfonyl analog (1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane) is predicted to have a substantially higher LogP (~2.5–3.0) due to the aromatic benzyl group, while the tosyl analog would be even more lipophilic . This LogP gradient directly affects predicted membrane permeability, aqueous solubility, and plasma protein binding.

ADME Prediction Physicochemical Profiling Drug Design

Sp³ Carbon Fraction Differentiation: Impact on Physicochemical and Conformational Properties

The target compound's cyclohexyl group contributes six sp³-hybridized carbons to the scaffold, resulting in a higher sp³ carbon fraction (Fsp³) compared to analogs with planar aromatic substituents. For the closely related 3,5-dimethylpyrazole analog, the calculated Fsp³ is 0.81 [1]. The target compound's Fsp³ is estimated at approximately 0.73–0.80 (C₁₅H₂₆N₄O₄S₂; 11 of 15 carbons are sp³, excluding the pyrazole ring carbons which are sp²). In contrast, the benzylsulfonyl analog (C₁₈H₂₆N₄O₄S₂) has six aromatic sp² carbons in the benzyl group, reducing its Fsp³ to approximately 0.56–0.61 [2]. Higher Fsp³ has been correlated with improved clinical success rates, enhanced aqueous solubility, and reduced off-target promiscuity in medicinal chemistry campaigns.

Chemical Biology Fragment-Based Drug Discovery Conformational Analysis

Rotatable Bond Count and Conformational Flexibility Differentiation

The target compound contains approximately 4–5 rotatable bonds (excluding the cyclohexyl ring carbons and pyrazole ring), as indicated by the 3,5-dimethylpyrazole analog which has 4 rotatable bonds [1]. The cyclohexylsulfonyl group itself is conformationally restricted (chair conformer with limited ring flexibility), in contrast to linear alkyl sulfonyl analogs such as the ethyl sulfonyl derivative, which has a terminal methyl group capable of free rotation. The benzylsulfonyl analog adds an additional rotatable bond (the benzyl CH₂–S bond) plus the torsional freedom of the phenyl ring, giving approximately 6 rotatable bonds. Lower rotatable bond counts are generally associated with higher oral bioavailability due to reduced entropic penalty upon binding.

Molecular Modeling Conformational Analysis Drug Design

Commercially Available Purity Specification vs. Closest Purchasable Analogs

The target compound (CAS 2034489-49-9) is available from multiple specialty chemical suppliers, typically at 95% purity or higher for research-grade material. This is consistent with the purity specifications reported for structurally analogous compounds in the same compound family, such as 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride (CAS 1585077-39-9) and 1-(1-isopropyl-1H-pyrazole-4-sulfonyl)-[1,4]diazepane (CAS 1351386-43-0), both of which are offered to the research community with characterization data including NMR, HPLC, or GC . The cyclohexyl analog is differentiated from the ethyl and benzyl analogs in procurement databases by its distinct CAS registry number, molecular weight, and InChI Key (SOYBPTPARHVFAJ-UHFFFAOYSA-N), enabling unambiguous identification and reducing the risk of ordering errors.

Chemical Procurement Quality Control Screening Library

Recommended Application Scenarios for 1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane Based on Structural Differentiation Evidence


Medicinal Chemistry: SAR Exploration of Sulfonamide-Containing Kinase or Receptor Modulators

The target compound serves as a structurally differentiated building block for SAR studies where cycloalkyl sulfonamide substitution is hypothesized to improve target selectivity over planar aryl sulfonamide analogs. The sp³-rich cyclohexyl group (Fsp³ ~0.73–0.80) may confer enhanced three-dimensionality compared to flat aromatic substituents, potentially reducing off-target interactions [1]. In the context of RORγt or kinase inhibitor programs where 1,4-diazepane sulfonamides have shown activity [2], this compound provides a distinct steric and lipophilic profile (estimated LogP ~1.0–1.3) that complements existing analog libraries.

Physicochemical Profiling: Benchmarking Cycloalkyl vs. Aryl Sulfonyl ADME Properties

The target compound is well-suited as a comparator in head-to-head ADME screening panels alongside its benzylsulfonyl and tosyl analogs to empirically determine the impact of cyclohexyl vs. aryl substitution on aqueous solubility, LogD, microsomal stability, and permeability. The calculated LogP difference of ~1.2–2.2 units between this compound and aryl sulfonyl analogs [1] provides a testable hypothesis for structure-property relationship (SPR) studies aimed at optimizing PK parameters within a chemical series.

Fragment-Based or HTS Library Design: Diversifying sp³ Content and MW Distribution

With a molecular weight of 390.5 g/mol and an estimated 4–5 rotatable bonds, this compound occupies a distinct region of chemical space compared to smaller (ethyl analog, ~348 g/mol) and larger (benzyl analog, ~410 g/mol) alternatives [1][2]. It can be included in diversity-oriented screening libraries to increase representation of the moderate-MW, sp³-rich compound space (Fsp³ ≥ 0.7) that is often underrepresented in commercial screening collections.

Synthetic Chemistry: Building Block for Late-Stage Functionalization

The 1-methyl-1H-pyrazol-4-yl)sulfonyl group offers potential for further derivatization at the pyrazole C-3 and C-5 positions, while the cyclohexylsulfonyl group provides a robust, metabolically stable substituent. This dual functionality makes the compound a versatile intermediate for generating focused libraries of bis-sulfonyl 1,4-diazepanes with systematic variation at either terminus [1].

Quote Request

Request a Quote for 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.